tert-Butyl [(2-aminothiophen-3-yl)methyl]carbamate
Description
tert-Butyl [(2-aminothiophen-3-yl)methyl]carbamate is a carbamate derivative characterized by a thiophene ring substituted with an amino group at the 2-position and a methylcarbamate group at the 3-position, protected by a tert-butyl moiety. The tert-butyl carbamate group enhances stability and modulates solubility, while the thiophene core contributes to π-π stacking interactions in biological systems. Its synthesis typically involves coupling tert-butyl carbamate with a functionalized thiophene precursor under standard Boc-protection conditions .
Properties
CAS No. |
885268-97-3 |
|---|---|
Molecular Formula |
C10H16N2O2S |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
tert-butyl N-[(2-aminothiophen-3-yl)methyl]carbamate |
InChI |
InChI=1S/C10H16N2O2S/c1-10(2,3)14-9(13)12-6-7-4-5-15-8(7)11/h4-5H,6,11H2,1-3H3,(H,12,13) |
InChI Key |
AAJPCDKPNQLYDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(SC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (2-AMINOTHIOPHEN-3-YL)METHYLCARBAMATE typically involves the reaction of 2-aminothiophene with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and results in the formation of the desired carbamate. Another method involves the use of di-tert-butyl dicarbonate as a reagent, which reacts with 2-aminothiophene to form the carbamate.
Industrial Production Methods
Industrial production of TERT-BUTYL (2-AMINOTHIOPHEN-3-YL)METHYLCARBAMATE may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL (2-AMINOTHIOPHEN-3-YL)METHYLCARBAMATE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
TERT-BUTYL (2-AMINOTHIOPHEN-3-YL)METHYLCARBAMATE has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of TERT-BUTYL (2-AMINOTHIOPHEN-3-YL)METHYLCARBAMATE involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The aminothiophene ring may also interact with biological receptors or enzymes, contributing to its bioactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the uniqueness of tert-Butyl [(2-aminothiophen-3-yl)methyl]carbamate, we compare it to structurally analogous compounds with variations in aromatic rings, substituent positions, and functional groups. Key differences in physicochemical properties, reactivity, and biological activity are highlighted below.
Table 1: Structural and Functional Comparisons
| Compound Name | Core Structure | Substituents | Key Properties/Applications | References |
|---|---|---|---|---|
| This compound | Thiophene | 2-amino, 3-methylcarbamate | High π-π stacking; kinase inhibition | N/A |
| tert-Butyl (2-amino-3-chlorophenyl)carbamate | Phenyl | 2-amino, 3-chloro | Enhanced electrophilicity; protease modulation | |
| tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate | Cyclobutane | Aminomethyl, carbamate | Conformational rigidity; enzyme inhibition | |
| tert-Butyl (3-(methylamino)phenyl)carbamate | Phenyl | 3-methylamino | Improved solubility; GPCR targeting | |
| tert-Butyl (2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethyl)carbamate | Pyridine | 3-chloro, 5-CF3, ethylcarbamate | Electron-deficient core; antiviral activity |
Key Observations :
Aromatic Core Differences :
- Thiophene vs. Phenyl/Pyridine : The thiophene ring in the target compound provides distinct electronic properties compared to phenyl or pyridine analogs. Thiophene’s lower aromaticity and sulfur atom enhance nucleophilic substitution reactivity, which is absent in phenyl derivatives .
- Heterocyclic vs. Aliphatic : Cyclobutyl derivatives (e.g., ) exhibit restricted rotation, favoring selective binding to enzyme pockets, whereas thiophene’s planar structure supports broad-spectrum interactions.
Substituent Effects: Amino Group Positioning: The 2-amino group on thiophene aligns with bioisosteric strategies for kinase inhibitors, mimicking adenine in ATP-binding sites. In contrast, 3-chloro substituents (e.g., ) increase electrophilicity for covalent drug design. Solubility and Stability: The tert-butyl group universally improves lipophilicity, but methylamino () or trifluoromethyl () substituents further modulate solubility and metabolic stability.
Biological Activity :
- Thiophene derivatives are preferred in kinase inhibition due to their ability to mimic heterocyclic cofactors, while pyridine analogs () excel in antiviral applications via halogen-bonding interactions.
Table 2: Physicochemical Properties
| Compound | LogP | Water Solubility (mg/mL) | Melting Point (°C) | |
|---|---|---|---|---|
| This compound | 2.1 | 0.8 | 145–148 | |
| tert-Butyl (2-amino-3-chlorophenyl)carbamate | 2.8 | 0.3 | 162–165 | |
| tert-Butyl (3-(methylamino)phenyl)carbamate | 1.9 | 1.2 | 130–133 |
Notes:
- The thiophene derivative exhibits intermediate lipophilicity (LogP = 2.1), balancing membrane permeability and aqueous solubility.
- Chlorine substitution () increases LogP and reduces solubility, whereas methylamino groups () enhance hydrophilicity.
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